3-fluoro-4-methoxy-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzenesulfonamide

Lipophilicity Drug-likeness Membrane permeability

3-Fluoro-4-methoxy-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzenesulfonamide (CAS 1018165-20-2) is a synthetic small molecule belonging to the oxadiazole-benzenesulfonamide hybrid class, with molecular formula C21H16FN3O4S and molecular weight 425.4 g/mol. The compound incorporates a 1,2,4-oxadiazole heterocycle linked via a para-phenylene bridge to a sulfonamide group that is further substituted on the sulfonyl phenyl ring with both a 3-fluoro and a 4-methoxy group.

Molecular Formula C21H16FN3O4S
Molecular Weight 425.4 g/mol
CAS No. 1018165-20-2
Cat. No. B12173847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-fluoro-4-methoxy-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzenesulfonamide
CAS1018165-20-2
Molecular FormulaC21H16FN3O4S
Molecular Weight425.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NC(=NO3)C4=CC=CC=C4)F
InChIInChI=1S/C21H16FN3O4S/c1-28-19-12-11-17(13-18(19)22)30(26,27)25-16-9-7-15(8-10-16)21-23-20(24-29-21)14-5-3-2-4-6-14/h2-13,25H,1H3
InChIKeyMKXCQJOUMUNZKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluoro-4-methoxy-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzenesulfonamide (CAS 1018165-20-2): Compound Class and Baseline Characterization for Procurement Evaluation


3-Fluoro-4-methoxy-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzenesulfonamide (CAS 1018165-20-2) is a synthetic small molecule belonging to the oxadiazole-benzenesulfonamide hybrid class, with molecular formula C21H16FN3O4S and molecular weight 425.4 g/mol . The compound incorporates a 1,2,4-oxadiazole heterocycle linked via a para-phenylene bridge to a sulfonamide group that is further substituted on the sulfonyl phenyl ring with both a 3-fluoro and a 4-methoxy group. This specific substitution pattern distinguishes it from simpler oxadiazole-benzenesulfonamide analogs. The compound is cataloged in the ZINC database (ZINC8603675) and chemsrc, but it is not reported in any publications per ChEMBL, and no bioactivity data is currently available in major public databases . Its procurement interest derives primarily from the confluence of structural features—1,2,4-oxadiazole, sulfonamide, fluorine, and methoxy—that are individually associated with diverse pharmacological activities in the broader oxadiazole-benzenesulfonamide literature.

Why Generic Substitution Fails for 3-Fluoro-4-methoxy-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzenesulfonamide (CAS 1018165-20-2)


Oxadiazole-benzenesulfonamide analogs cannot be interchanged without considering substitution-specific effects on lipophilicity, hydrogen-bonding capacity, and target engagement profiles. The target compound bears a 3-fluoro-4-methoxy substitution on the sulfonyl phenyl ring—a pattern absent from simpler analogs such as the unsubstituted 4-(3-phenyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide (CAS 915904-40-4) . This dual substitution simultaneously modulates electron density on the aromatic ring (via the electron-withdrawing fluorine at position 3 and electron-donating methoxy at position 4), increases the hydrogen-bond acceptor count, and raises lipophilicity relative to unsubstituted comparators . In the broader oxadiazole-benzenesulfonamide class, small changes in aryl substitution have been shown to drive 100-fold selectivity shifts between β-adrenergic receptor subtypes and to alter carbonic anhydrase isoform inhibition profiles . Selecting a close analog without the 3-fluoro-4-methoxy motif therefore risks altering these key physicochemical and pharmacological determinants.

Quantitative Differentiation Evidence: 3-Fluoro-4-methoxy-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzenesulfonamide (CAS 1018165-20-2) Versus Closest Analogs


Lipophilicity (LogP) Differentiation: Target Compound Versus Unsubstituted 4-(3-Phenyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide

The 3-fluoro-4-methoxy substitution on the sulfonyl phenyl ring elevates the calculated partition coefficient (LogP) relative to the unsubstituted comparator 4-(3-phenyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide, moving the compound into a more favorable lipophilicity range for membrane permeation while remaining within drug-like space. The comparator 4-(3-phenyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide (CAS 915904-40-4) has an XLogP3-AA value of 2.0 (PubChem computed) . The target compound, with the additional 3-fluoro-4-methoxy motif, has a predicted LogP of approximately 3.1 (calculated via ACD/Labs or analogous prediction methods, reported in multiple vendor technical datasheets) . This difference of approximately +1.1 log units represents an approximately 12-fold increase in predicted octanol-water partition ratio. No experimental LogP data are available for either compound; both values are computationally predicted.

Lipophilicity Drug-likeness Membrane permeability

Hydrogen-Bond Acceptor Capacity Differentiation: Implications for Target Engagement

The target compound possesses an expanded hydrogen-bond acceptor (HBA) count relative to the unsubstituted comparator due to the methoxy oxygen on the sulfonyl phenyl ring. The comparator 4-(3-phenyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide has an HBA count of 6 (PubChem computed) . The target compound, with the additional 4-methoxy group, adds one oxygen-based HBA, yielding a total HBA count of 7. This increase has implications for: (a) aqueous solubility—the additional HBA can engage in more hydrogen-bonding interactions with water, partially offsetting the lipophilicity increase from fluorine/methoxy addition; and (b) target recognition—the methoxy oxygen at the para position of the sulfonyl ring can serve as an additional hydrogen-bond acceptor in protein-ligand interactions, a feature absent in unsubstituted or meta-only substituted analogs.

Hydrogen bonding Target recognition Solubility

Molecular Weight and Size Differentiation: Pharmacokinetic Implications

The target compound has a molecular weight of 425.4 g/mol, versus 301.32 g/mol for the unsubstituted comparator 4-(3-phenyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide—a difference of +124.1 g/mol (approximately 41% increase) . This molecular weight remains within the Rule of Five guideline (MW < 500 Da), suggesting that the compound retains potential for oral bioavailability despite the additional substituents. The increase is attributable to the replacement of one hydrogen atom on the sulfonyl phenyl ring with the 3-fluoro-4-methoxy motif (added mass: F = 19 Da; OCH3 = 31 Da; total = 50 Da for substituents plus the additional carbon framework). The remaining mass difference arises from the target compound's extended sulfonamide connectivity (N-[4-(...phenyl]benzenesulfonamide) versus the comparator's direct sulfonamide attachment (4-(...yl)benzenesulfonamide).

Molecular weight Oral bioavailability Rule of Five

Fluorine Substitution: Potential Metabolic Stability and Conformational Effects (Class-Level Inference)

The presence of a fluorine atom at the 3-position of the sulfonyl phenyl ring is a well-established strategy for modulating metabolic stability and conformational preferences in drug-like molecules. Fluorine substitution at an aromatic position ortho or meta to a sulfonamide group can (a) increase resistance to cytochrome P450-mediated oxidative metabolism at adjacent positions, (b) alter the pKa of the sulfonamide NH through inductive effects, and (c) influence the conformational preference of the sulfonamide moiety. These are class-level inferences drawn from the broader medicinal chemistry literature on fluorinated aromatics and fluorinated sulfonamides; no direct metabolic stability data are available for the target compound or its close analogs . Within the oxadiazole-benzenesulfonamide class, fluorinated analogs have demonstrated improved pharmacokinetic profiles; for example, the 4-trifluoromethoxy substituted 5-benzyl oxadiazole 5f in the β3-AR agonist series achieved 30 ± 4% oral bioavailability in dogs with a half-life of 3.8 ± 0.4 h .

Metabolic stability Fluorine substitution CYP450 resistance

β3-Adrenergic Receptor Agonist Activity: Class-Level SAR Context

Oxadiazole-substituted benzenesulfonamides are established as selective β3-adrenergic receptor (β3-AR) agonists with therapeutic potential in type II diabetes and obesity. The target compound shares the core 1,2,4-oxadiazole-benzenesulfonamide scaffold with this pharmacologically validated chemotype. In the foundational SAR studies by Biftu et al. (2000), benzyl- and phenoxymethylene-substituted oxadiazole benzenesulfonamides demonstrated potent β3-AR agonism (EC50 values as low as 8 nM) with >100-fold selectivity over β1 and β2 adrenergic receptors . The US patent US 6,034,106 (Merck & Co.) explicitly claims oxadiazole-substituted benzenesulfonamides, including analogs with diverse aryl sulfonamide substitution patterns, as selective β3 agonists . The target compound, bearing a 3-fluoro-4-methoxybenzenesulfonamide moiety linked via a 1,4-phenylene bridge to the oxadiazole, is structurally encompassed within the scope of this patent class. No direct β3-AR activity data are available for the target compound; this is a class-level inference.

β3-Adrenergic receptor Diabetes Obesity Metabolic disease

Carbonic Anhydrase Inhibition Potential: Emerging Class Evidence for Anticancer Applications

1,2,4-Oxadiazole-containing primary aromatic sulfonamides have emerged as a chemotype for inhibition of tumor-associated carbonic anhydrase isoforms, particularly CA IX and CA XII. In a study investigating substituted 1,2,4-oxadiazole-sulfonamide compounds as CA IX inhibitors, compound OX12 displayed an IC50 of 4.23 µM against CA IX and antiproliferative activity with IC50 = 11.1 µM in colon cancer cells . The target compound contains the same 1,2,4-oxadiazole-sulfonamide core structure but differs in the aryl sulfonamide substitution pattern: OX12 and related compounds bear thiazole or thiophene-sulfonamide conjugates, while the target compound carries a 3-fluoro-4-methoxybenzenesulfonamide. These structural differences may alter CA isoform selectivity and potency. No direct CA inhibition data are available for the target compound; this is a class-level inference.

Carbonic anhydrase IX Anticancer Hypoxia Tumor microenvironment

Optimal Research and Industrial Application Scenarios for 3-Fluoro-4-methoxy-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzenesulfonamide (CAS 1018165-20-2)


β3-Adrenergic Receptor Agonist Screening for Metabolic Disease Programs

Given the established activity of oxadiazole-benzenesulfonamides as selective β3-AR agonists (EC50 as low as 8 nM with >375-fold selectivity over β1/β2, as demonstrated by compound 5f in the Merck series ), this compound is a suitable candidate for inclusion in β3-AR functional screening cascades. Its 3-fluoro-4-methoxy substitution pattern distinguishes it from previously characterized analogs and may confer altered potency or selectivity profiles. Procurement for this application is justified when the goal is to expand SAR around the sulfonyl aryl ring within the β3-AR pharmacophore, particularly to explore the effects of combined electron-withdrawing (F) and electron-donating (OMe) substituents.

Carbonic Anhydrase IX/XII Inhibitor Screening for Oncology Research

The 1,2,4-oxadiazole-sulfonamide scaffold has demonstrated activity against tumor-associated carbonic anhydrase isoforms (CA IX IC50 = 4.23 µM for related compound OX12 ). The target compound, with its 3-fluoro-4-methoxybenzenesulfonamide moiety, represents a distinct aryl sulfonamide variant within this chemotype. Procurement is warranted for CA inhibition profiling panels (CA I, II, IX, XII) to evaluate whether the fluorine/methoxy substitution shifts isoform selectivity relative to previously reported thiazole- or thiophene-linked analogs. The compound may be particularly relevant for programs targeting the hypoxic tumor microenvironment in colorectal, lung, or breast cancer models.

Physicochemical Property Benchmarking for Fluorinated Oxadiazole-Sulfonamide Lead Optimization

The target compound's predicted LogP (~3.1) and extended HBA count (7) position it as a tool for benchmarking lipophilicity-hydrophilicity balance in oxadiazole-sulfonamide lead optimization . When procured alongside the unsubstituted comparator 4-(3-phenyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide (XLogP3-AA = 2.0, HBA = 6 ), researchers can experimentally validate whether the predicted LogP shift of +1.1 units translates to measurable differences in permeability (PAMPA or Caco-2), solubility, or plasma protein binding. This paired procurement strategy enables structure-property relationship (SPR) studies that inform the design of analogs with optimized ADME profiles.

Chemical Probe Development for Target Identification via Affinity-Based Proteomics

The combination of a 1,2,4-oxadiazole heterocycle, a sulfonamide warhead, and a 3-fluoro-4-methoxy substituted aromatic ring creates multiple potential interaction sites for protein target engagement. The fluorine atom provides a spectroscopic handle (¹⁹F NMR) that can be exploited in binding assays, while the methoxy group offers a site for potential metabolic modification or for probing hydrogen-bond interactions in target binding pockets . This compound may serve as a starting point for chemical probe development in target identification campaigns, particularly for targets known to be engaged by sulfonamide-containing ligands (e.g., carbonic anhydrases, β-adrenergic receptors, or other sulfonamide-binding proteins).

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